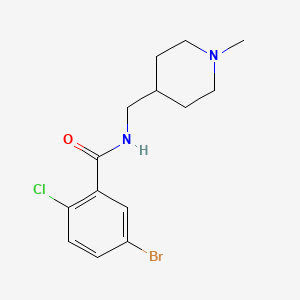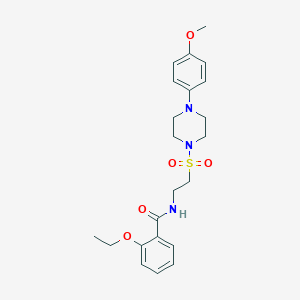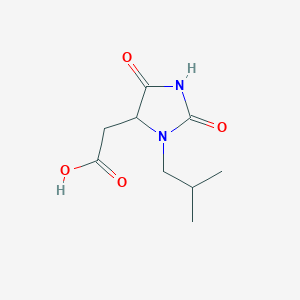![molecular formula C14H20F3N3 B2589917 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine CAS No. 1154664-52-4](/img/structure/B2589917.png)
1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C14H20F3N3 and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Enhancement and Photochemical Behavior
- Fluorescence Enhancement : A study explores the fluorescence enhancement of trans-4-aminostilbene derivatives, including those with N-phenyl substituents, which demonstrate increased planarity, red-shifted absorption, and fluorescence spectra, along with higher fluorescence quantum yields. This suggests potential applications in optical materials and sensors where enhanced fluorescence is advantageous (Yang et al., 2002).
Novel Materials Development
- Fluorinated Polyimides : A novel trifluoromethyl-substituted bis(ether amine) monomer leads to fluorinated polyimides with exceptional solubility, low coloration, and high thermal stability, highlighting its application in creating advanced polymeric materials with potential uses in electronics due to their low dielectric constants and high thermal resistance (Chung et al., 2006).
Polymer Modification and Medical Applications
- Hydrogel Modification : Radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including aromatic amines, improves swelling properties and thermal stability. This indicates potential for medical applications, particularly in drug delivery systems and tissue engineering, where modified hydrogels can be tailored for specific drug release profiles or mechanical properties (Aly & El-Mohdy, 2015).
Catalysis and Synthesis
- Catalytic Activity in Synthesis : Research into chiral amino alcohol ligands anchored to polystyrene resins demonstrates their high catalytic activity, particularly in enantioselective additions. This underscores the chemical's relevance in synthetic chemistry, where such catalysts can facilitate the production of chiral compounds with applications in pharmaceuticals and fine chemicals (Vidal‐Ferran et al., 1998).
Chemical Shifts and Spectroscopic Analysis
- Spectroscopic Analysis : The prediction of 1H chemical shifts in amines through semiempirical and ab initio investigations provides valuable insights for NMR spectroscopy, aiding in the structural elucidation of organic compounds. This research highlights the utility of 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine in enhancing our understanding of chemical shifts in NMR studies (Basso et al., 2007).
Properties
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-19(2)10-5-7-20(8-6-10)11-3-4-13(18)12(9-11)14(15,16)17/h3-4,9-10H,5-8,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCRRKGFNCSZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)





![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)






![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)
